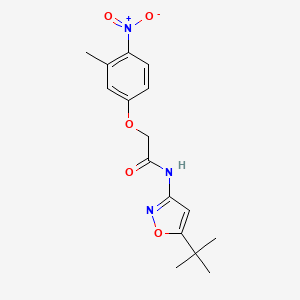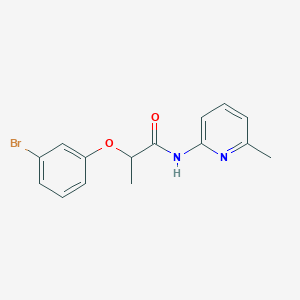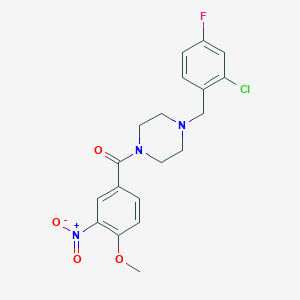
N-(5-tert-butyl-3-isoxazolyl)-2-(3-methyl-4-nitrophenoxy)acetamide
描述
N-(5-tert-butyl-3-isoxazolyl)-2-(3-methyl-4-nitrophenoxy)acetamide, commonly known as TBNPA, is a synthetic compound that belongs to the family of isoxazole derivatives. TBNPA is widely used in various industries, including agriculture, electronics, and pharmaceuticals, due to its unique properties.
作用机制
The mechanism of action of TBNPA is not fully understood. However, it is believed that TBNPA exerts its effects by inhibiting the activity of certain enzymes or receptors in the target cells. For example, TBNPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, TBNPA can reduce the production of inflammatory cytokines and alleviate pain.
Biochemical and Physiological Effects:
TBNPA has been shown to have various biochemical and physiological effects in different systems. In animal studies, TBNPA has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the target tissues. TBNPA has also been shown to reduce pain in animal models of inflammation and neuropathic pain. In addition, TBNPA has been shown to reduce the growth of various fungi, including Fusarium oxysporum, by inhibiting the activity of certain enzymes involved in the fungal cell wall synthesis.
实验室实验的优点和局限性
TBNPA has several advantages for lab experiments. First, TBNPA is stable under normal laboratory conditions, which makes it easy to handle and store. Second, TBNPA is relatively inexpensive and readily available, which makes it an attractive choice for research studies. However, TBNPA also has some limitations. For example, TBNPA has low solubility in water, which can make it difficult to dissolve in certain experimental systems. In addition, TBNPA has some toxicity concerns, which require careful handling and disposal.
未来方向
There are several future directions for further research on TBNPA. First, more studies are needed to elucidate the mechanism of action of TBNPA in different systems. Second, more studies are needed to investigate the potential therapeutic applications of TBNPA in various diseases, such as inflammatory disorders and pain. Third, more studies are needed to optimize the synthesis method of TBNPA and improve its yield. Fourth, more studies are needed to investigate the environmental impact of TBNPA and its potential toxicity to non-target organisms. Finally, more studies are needed to investigate the potential synergistic effects of TBNPA with other compounds, such as other fungicides or anti-inflammatory agents.
科学研究应用
TBNPA has been extensively studied for its potential applications in various scientific fields. In the agricultural industry, TBNPA is used as a fungicide to protect crops from fungal diseases. TBNPA has been shown to inhibit the growth of various fungi, including Fusarium oxysporum, which is a common pathogen in many crops. In the electronics industry, TBNPA is used as a flame retardant to improve the safety of electronic devices. TBNPA has been shown to be effective in reducing the flammability of various materials, including plastics and textiles. In the pharmaceutical industry, TBNPA is being investigated for its potential as an anti-inflammatory and analgesic agent. TBNPA has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models.
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-methyl-4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-10-7-11(5-6-12(10)19(21)22)23-9-15(20)17-14-8-13(24-18-14)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSVXHHQYGUOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide](/img/structure/B4183581.png)

![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4183597.png)
![5-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-isoxazolecarboxamide](/img/structure/B4183604.png)

![4-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4183618.png)
![5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4183626.png)
![2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4183636.png)

![1-(4-chlorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4183639.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide](/img/structure/B4183645.png)

![ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4183665.png)
